3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one, also known as DCP-LA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCP-LA is a member of the imidazolone class of compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one is not fully understood. However, studies have shown that it modulates the activity of various ion channels, including the NMDA receptor, voltage-gated calcium channels, and voltage-gated potassium channels. This compound also inhibits the activity of phospholipase A2, an enzyme that plays a role in inflammation and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of BDNF, a protein that plays a role in neuronal survival and plasticity. This compound also inhibits the activity of COX-2, an enzyme that plays a role in inflammation. Additionally, this compound has been shown to increase the levels of GABA, a neurotransmitter that plays a role in the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound also has a low toxicity profile and does not exhibit significant side effects in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical applications. Additionally, this compound has been investigated for its potential use in the treatment of various psychiatric disorders, and further research is needed to determine its efficacy in these conditions. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action involves modulating the activity of various ion channels and inhibiting the activity of phospholipase A2. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, and has been investigated for its potential use in the treatment of various psychiatric disorders. While it has several advantages for lab experiments, its low solubility in water is a limitation. Further research is needed to determine its potential clinical applications and efficacy in various diseases.
Synthesis Methods
3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dicyclopropylpyrrolidine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group and cyclization with imidazole-2-carboxylic acid. The final product is purified through recrystallization to obtain a white crystalline powder with a melting point of 223-225°C.
Scientific Research Applications
3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain and neuropathic pain. Additionally, this compound has been investigated for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
properties
IUPAC Name |
3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-5-7-17(8-6-15)22-10-9-21-20(22)25)23-12-16(13-1-2-13)11-18(23)14-3-4-14/h5-10,13-14,16,18H,1-4,11-12H2,(H,21,25)/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTKKGIFSKBLHW-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N(C2)C(=O)C3=CC=C(C=C3)N4C=CNC4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@@H](N(C2)C(=O)C3=CC=C(C=C3)N4C=CNC4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.